molecular formula C5H6O3S B12809322 Tetrahydrothieno[3,4-d][1,3]dioxol-2-one CAS No. 62729-33-3

Tetrahydrothieno[3,4-d][1,3]dioxol-2-one

Cat. No.: B12809322
CAS No.: 62729-33-3
M. Wt: 146.17 g/mol
InChI Key: HCBUMJUGIHKWQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydrothieno[3,4-d][1,3]dioxol-2-one is a heterocyclic compound with the molecular formula C5H6O3S. It contains a five-membered ring structure that includes sulfur and oxygen atoms, making it a unique and versatile compound in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydrothieno[3,4-d][1,3]dioxol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercaptoethanol with diethyl carbonate in the presence of a base, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Tetrahydrothieno[3,4-d][1,3]dioxol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Tetrahydrothieno[3,4-d][1,3]dioxol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tetrahydrothieno[3,4-d][1,3]dioxol-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its unique structure allows it to bind to specific sites on proteins, altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydrothieno[3,4-d][1,3]dioxol-2-one’s combination of sulfur and oxygen atoms in a five-membered ring makes it unique. This structure imparts distinct chemical properties and reactivity, setting it apart from other similar compounds .

Properties

CAS No.

62729-33-3

Molecular Formula

C5H6O3S

Molecular Weight

146.17 g/mol

IUPAC Name

3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-2-one

InChI

InChI=1S/C5H6O3S/c6-5-7-3-1-9-2-4(3)8-5/h3-4H,1-2H2

InChI Key

HCBUMJUGIHKWQZ-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1)OC(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.